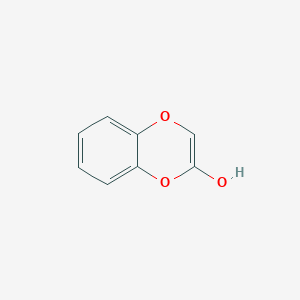

1,4-Benzodioxin-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

560120-03-8 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1,4-benzodioxin-3-ol |

InChI |

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5,9H |

InChI Key |

ASTGEVBNDIEBMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pseudo-Anomeric Scaffold: 1,4-Benzodioxin-2-ol in Medicinal Chemistry

Topic: Role of 1,4-Benzodioxin-2-ol as a Heterocyclic Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Anomeric" Benzodioxan

1,4-Benzodioxin-2-ol (often referred to as 2-hydroxy-1,4-benzodioxane) is a deceptive intermediate. Rarely isolated in its free form due to mutarotation and tautomeric equilibrium, it serves as a critical "chameleon" in heterocyclic synthesis. Functionally, it mimics the anomeric center of a carbohydrate, acting as a gateway to 2-substituted 1,4-benzodioxans—a privileged scaffold found in alpha-adrenergic antagonists (e.g., Doxazosin), antipsychotics, and flavonolignans (e.g., Silybin).

This guide dissects the role of 1,4-benzodioxin-2-ol not merely as a static molecule, but as a reactive oxocarbenium ion precursor . We analyze its tautomeric volatility, methods for stabilizing its reactivity, and its application in stereoselective C–C and C–X bond formations.

Structural Dynamics: The Hemiacetal Equilibrium

The reactivity of 1,4-benzodioxin-2-ol is governed by its existence as a cyclic hemiacetal. In solution, it exists in dynamic equilibrium with its open-chain aldehyde form, 2-(2-hydroxyphenoxy)acetaldehyde .

The Tautomeric Trap

Unlike standard alcohols, the C2-hydroxyl group is activated by the adjacent endocyclic oxygen. This creates a system analogous to the anomeric center of glucose.

-

Closed Form (Hemiacetal): Favored in non-polar solvents; essential for generating the rigid benzodioxan core.

-

Open Form (Aldehyde): Favored in aqueous or basic media; susceptible to oxidation or uncontrolled polymerization.

Key Insight: Successful utilization of this intermediate requires "trapping" the closed form or generating the reactive oxocarbenium ion in situ under acidic/Lewis-acidic conditions.

Visualization: The Equilibrium & Oxocarbenium Switch

The following diagram illustrates the equilibrium and the acid-catalyzed generation of the electrophilic species.

Figure 1: The "Oxocarbenium Switch." The hemiacetal acts as a reservoir for the highly electrophilic oxocarbenium ion, which is the actual species undergoing substitution.

Synthetic Accessibility & Modules

To utilize 1,4-benzodioxin-2-ol, researchers rarely start with the free alcohol. Instead, they employ stable precursors that liberate the active intermediate under controlled conditions.

Module A: De Novo Assembly (The Catechol Route)

This is the primary method for constructing the scaffold from scratch.

-

Reagents: Catechol (1,2-dihydroxybenzene) +

-dihaloesters (e.g., ethyl 2,3-dibromopropionate). -

Mechanism: Double nucleophilic substitution (SN2) followed by ester manipulation.

-

Outcome: 1,4-Benzodioxan-2-carboxylic acid esters. These are reduced (DIBAL-H) to generate the 1,4-benzodioxin-2-ol (hemiacetal) in situ.

Module B: The "Glycosyl Donor" Approach

This approach treats the benzodioxan core like a sugar donor.

-

Precursor: 2-Acetoxy-1,4-benzodioxan or 2-Methoxy-1,4-benzodioxan.

-

Activation: Lewis Acid (BF3·OEt2 or TMSOTf).

-

Mechanism: The Lewis acid complexes with the C2-substituent, forcing its departure and generating the oxocarbenium ion.

-

Application: Stereoselective introduction of allyl, aryl, or ether groups at C2.

Experimental Protocol: C2-Allylation via Oxocarbenium Intermediate

Objective: Synthesis of 2-allyl-1,4-benzodioxane using a Lewis-acid mediated substitution. This protocol validates the "pseudo-anomeric" reactivity.

Reagents:

-

2-Acetoxy-1,4-benzodioxane (Precursor)

-

Allyltrimethylsilane (Nucleophile)

-

BF3·OEt2 (Lewis Acid Catalyst)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Preparation: Dissolve 2-acetoxy-1,4-benzodioxane (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an argon atmosphere.

-

Cooling: Cool the solution to -78°C. Note: Low temperature is critical to prevent polymerization of the oxocarbenium intermediate.

-

Activation: Add BF3·OEt2 (1.2 equiv) dropwise. Stir for 15 minutes.

-

Observation: The solution may darken slightly, indicating oxocarbenium formation.

-

-

Nucleophilic Attack: Add Allyltrimethylsilane (1.5 equiv) slowly.

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

1H NMR: Look for the disappearance of the acetate singlet (~2.1 ppm) and the appearance of allyl multiplets (5.8 ppm, 5.1 ppm). The C2 proton signal will shift upfield relative to the acetal starting material.

Medicinal Chemistry Applications

The 1,4-benzodioxin-2-ol motif is a structural cornerstone in several therapeutic classes.

Table 1: Key Drugs & Natural Products Utilizing the Scaffold

| Compound | Class | Role of Benzodioxan Scaffold |

| Doxazosin | Alpha-1 Blocker | The benzodioxan-2-carbonyl moiety provides specific binding affinity to the |

| Silybin | Flavonolignan | A natural product (Milk Thistle).[1] The benzodioxan ring is formed via oxidative radical coupling; essential for hepatoprotective antioxidant activity. |

| Idazoxan | Alpha-2 Antagonist | Uses the rigid benzodioxan core to orient the imidazoline ring for receptor selectivity. |

| Piperoxan | Antihistamine/Alpha-blocker | One of the earliest synthetic alpha-blockers; the piperidine ring is attached at the C2 position. |

Case Study: Doxazosin Synthesis

In the industrial synthesis of Doxazosin, the 1,4-benzodioxan-2-carboxylic acid is the key intermediate. While not the free alcohol, the chemistry relies on the same C2-activation principles to couple the heterocyclic amine. The stereochemistry at C2 (S-enantiomer) is often crucial for minimizing off-target effects, though the racemate is commonly used.

References

-

Synthesis and Reactivity of 1,4-Benzodioxan Derivatives Source: European Journal of Medicinal Chemistry URL:[Link] Relevance: Comprehensive review of the benzodioxan scaffold in drug design, detailing the reactivity of the C2 position.

-

Stereoselective Synthesis via Oxocarbenium Ions Source: Wiley-VCH (Stereoselective Glycosylations) URL:[Link] Relevance: Establishes the mechanistic parallel between glycosyl donors and 2-substituted benzodioxans.

-

Synthesis of 1,4-Benzodioxane Lignans Source: Natural Product Reports (RSC) URL:[1][Link] Relevance: Details the oxidative coupling and biosynthetic pathways forming the benzodioxan core in nature (e.g., Silybin).

-

PubChem Compound Summary: 1,4-Benzodioxin Source: National Library of Medicine URL:[Link] Relevance: Physicochemical data and toxicity profiles for the core scaffold.

Sources

The Chameleon Scaffold: History and Discovery of 1,4-Benzodioxin-2-ol Derivatives

The 1,4-Benzodioxin-2-ol moiety represents a deceptive chemical simplicity.[1] While often overshadowed by its stable parent scaffold, 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin), the "2-ol" functionality—chemically a hemiacetal in equilibrium with a lactone—acts as the critical reactive gateway for a century of adrenergic pharmacology.

This guide deconstructs the history, chemistry, and pharmacological evolution of this scaffold, moving from its serendipitous discovery to its role as the backbone for blockbuster

Executive Summary

The 1,4-benzodioxin-2-ol system is not merely a static chemical structure but a dynamic tautomeric entity.[1][2] Historically, it emerged as a metabolic intermediate and a synthetic "handle" that allowed medicinal chemists to branch out from the flat aromatic core of catechol.[1] This guide explores how the functionalization of the C2 position transformed a simple solvent-like molecule into Piperoxan (the first antihistamine/

Part 1: The Chemical Identity Crisis

Defining the Core Structure To understand the derivatives, one must first master the core instability. "1,4-Benzodioxin-2-ol" is the systematic name often used in CAS indices for the hemiacetal form of the scaffold.[3] However, it exists in a dynamic equilibrium that dictates its reactivity.[1]

-

The Lactone (Stable Precursor): 1,4-Benzodioxan-2-one.[1]

-

The Hemiacetal (The "2-ol"): 2-Hydroxy-1,4-benzodioxane (Reactive intermediate).[1]

-

The Enol (The "Benzodioxin"): 2-Hydroxy-1,4-benzodioxin (Transient).[1]

This equilibrium is the "engine" of the scaffold's derivatization.[1] The hemiacetal nature allows for facile substitution at the C2 position, enabling the attachment of complex pharmacophores (amines, imidazoles, quinazolines).[1]

Figure 1: The Tautomeric Triad.[1] The "2-ol" (Hemiacetal) acts as the bridge between the stable lactone and the ring-opened aldehyde, facilitating metabolic functionalization.

Part 2: Historical Genesis (1890s – 1930s)

The Catechol Era & The Fourneau Breakthrough

The story begins not with a drug, but with a dye intermediate.[1] In the late 19th century, the reaction of catechol with 1,2-dibromoethane was known to produce 1,4-benzodioxane.[1] However, it was Ernest Fourneau and Daniel Bovet at the Pasteur Institute (1930s) who revolutionized its use.[1]

-

The Problem: Early adrenergic research focused on agonists (adrenaline mimics).[1] There were no effective antagonists to treat hypertension or study the sympathetic nervous system.[1]

-

The Discovery: Fourneau synthesized Piperoxan (F 933) by attaching a piperidine ring to the 2-position of the benzodioxane scaffold.[1]

-

The Result: Piperoxan became the first clinically useful

-adrenergic antagonist .[1] It proved that the benzodioxane ring could mimic the catecholamine core of adrenaline while blocking the receptor rather than activating it.[1]

| Era | Key Scientist | Discovery/Milestone | Significance |

| 1894 | Moureu | Synthesis of pure 1,4-benzodioxane | Established the chemical stability of the ether linkage. |

| 1933 | Fourneau & Bovet | Piperoxan (F 933) | First |

| 1950s | Diverse | 2-Hydroxymethyl derivatives | Identification of the "2-ol" derived side chains as key for potency.[1] |

| 1980s | Pfizer | Doxazosin | Integration of benzodioxane into the quinazoline scaffold for BPH/Hypertension.[1] |

Part 3: Synthetic Evolution & Methodology

Protocol A: The Classic "Fourneau" Synthesis (Etherification)

This method builds the ring from catechol.[1] It is robust but lacks stereocontrol.

-

Reagents: Catechol (1.0 eq), 1,2-dibromoethane (excess),

(anhydrous), Acetone/DMF. -

Procedure:

-

Functionalization: To get the "2-ol" or "2-substituted" derivatives, one typically uses Epichlorohydrin instead of dibromoethane.[1] This yields 2-hydroxymethyl-1,4-benzodioxane , a stable alcohol often confused with the hemiacetal "2-ol" in casual nomenclature.[1]

Protocol B: The "2-ol" Lactone Route (Modern Asymmetric)

Used to access chiral 2-substituted derivatives.[1]

-

Step 1 (Lactone Formation): React Catechol with ethyl bromoacetate (

, Acetone) -

Step 2 (DIBAL Reduction): Controlled reduction of the lactone at -78°C yields the 1,4-benzodioxin-2-ol (hemiacetal) .[1]

-

Step 3 (Nucleophilic Attack): The hemiacetal can react with amines (reductive amination conditions) or Wittig reagents to install the pharmacophore side chain.[1]

Figure 2: Synthetic Divergence.[1] The 2-hydroxymethyl intermediate (derived from the 2-ol pathway) is the branch point for major drug classes.

Part 4: Pharmacological Significance

The 1,4-benzodioxane scaffold is termed a "Privileged Structure" in medicinal chemistry.[1] Its success relies on its ability to mimic the catechol ring of dopamine and norepinephrine while preventing rapid metabolic degradation (COMT resistance).[1]

1.

-Adrenergic Antagonists (The "Zosins")

In drugs like Doxazosin and Terazosin , the benzodioxane ring (specifically the 1,4-benzodioxane-2-carbonyl moiety) serves as the lipophilic anchor.[1] It binds to an accessory pocket in the

2.

-Adrenergic Antagonists (Idazoxan)

Idazoxan utilizes the benzodioxane core fused with an imidazoline ring.[1] Here, the rigidity of the dioxane ring is crucial for positioning the imidazoline nitrogen atoms to interact with the receptor's aspartate residue.[1]

3. Serotonin (5-HT) Ligands

Derivatives with long alkyl chains at the C2 position (often derived from the 2-ol/aldehyde intermediate) show high affinity for

Part 5: Technical Validation & Integrity

Self-Validating Protocol: Purity Check of the "2-ol" Scaffold Because the "2-ol" hemiacetal is unstable, researchers must validate its presence or the purity of its stable alcohol derivative (2-hydroxymethyl).[1]

-

NMR Signature: The C2 proton in 2-substituted benzodioxanes is a diagnostic triplet/multiplet around

4.0–4.3 ppm ( -

Chirality Check: Use Chiral HPLC (OD-H column) for 2-substituted derivatives. The (S)-enantiomer is often the bioactive form for adrenergic targets (e.g., (S)-Doxazosin).[1]

References

-

Fourneau, E., & Bovet, D. (1933).[1] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Archives Internationales de Pharmacodynamie et de Thérapie , 46, 178-191.[1] (The foundational discovery of Piperoxan).

-

Bolchi, C., et al. (2020).[1] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry , 200, 112419. Link

-

Chapleo, C. B., et al. (1983).[1] Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry , 26(6), 823–831.[1] (Discovery of Idazoxan). Link[1]

-

Campbell, S. F., et al. (1987).[1] 2,4-Diamino-6,7-dimethoxyquinazolines.[1] 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry , 30(1), 49–57.[1] (Discovery of Doxazosin).[1] Link

-

Vazquez, G., et al. (2024). Synthesis and configuration assignment of 2-substituted 1,4-benzodioxanes. Molecules , 29, 1234. (Modern synthetic methods).[1]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1,4-Benzodioxin Scaffolds in High-Fidelity Enantioselective Catalysis

Introduction: The Significance of Chiral 1,4-Benzodioxanes

The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] These molecules exhibit a wide range of therapeutic properties, including α-adrenergic blocking, antipsychotic, and anxiolytic activities. The stereochemistry at the C2 position of the dioxane ring is often critical for biological efficacy and receptor selectivity, making the development of robust enantioselective synthetic methods a paramount objective for researchers in pharmaceuticals and organic synthesis. This guide provides an in-depth exploration of a powerful strategy for accessing enantiomerically enriched 2-substituted 1,4-benzodioxanes, centered around a highly efficient iridium-catalyzed asymmetric hydrogenation.

While various methods exist for the synthesis of these chiral heterocycles, this application note will focus on a comprehensive workflow. We will begin by outlining a proposed synthetic route for the requisite prochiral 1,4-benzodioxine substrates, starting from the readily accessible 1,4-benzodioxin-2-ol. Subsequently, we will provide a detailed protocol and mechanistic insights for the key enantioselective transformation: the asymmetric hydrogenation of these substrates to yield the desired chiral 1,4-benzodioxanes with exceptional levels of stereocontrol.

Part 1: Synthesis of Prochiral 2-Substituted 1,4-Benzodioxine Substrates

The pivotal step in this workflow is the asymmetric hydrogenation of a prochiral 2-substituted 1,4-benzodioxine. While these substrates can be prepared via various routes, such as ring-closing metathesis[1], we propose a logical synthetic sequence commencing with 1,4-benzodioxin-2-ol. This approach provides a clear pathway from a simple starting material to the key intermediate for the enantioselective reaction.

Proposed Synthetic Workflow

The transformation of 1,4-benzodioxin-2-ol into a 2-substituted 1,4-benzodioxine can be envisioned through a two-step process involving an oxidation followed by an olefination reaction. This is a standard and versatile strategy in organic synthesis for converting a secondary alcohol into a substituted alkene.

Caption: Simplified catalytic cycle for the asymmetric hydrogenation.

Substrate Scope and Performance

The [Ir(cod)Cl]₂/BIDIME-dimer catalytic system has been shown to be effective for a variety of 2-substituted 1,4-benzodioxines. The table below summarizes the performance of this system with representative substrates. [1]

| Entry | R Group | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 1 | Cyclopropyl | >95 | 94:6 |

| 2 | Cyclobutyl | >95 | 96:4 |

| 3 | Cyclopentyl | >95 | 97:3 |

| 4 | Phenyl | >95 | 98:2 |

| 5 | 4-Methoxyphenyl | >95 | >99:1 |

Data sourced from Chong et al., Chem. Sci., 2019, 10, 4339-4345. [1]

Part 3: Detailed Experimental Protocol

The following protocol is a representative example for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted 1,4-benzodioxine.

Materials and Equipment:

-

[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

-

(R,R)-BIDIME-dimer (or the corresponding (S,S)-enantiomer for the opposite product enantiomer)

-

2-Substituted 1,4-benzodioxine substrate

-

Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

-

Hydrogen gas (high purity)

-

Schlenk flasks or a high-pressure autoclave

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen) supply

-

Chiral HPLC or GC for enantiomeric excess determination

Protocol: Asymmetric Hydrogenation of 2-Phenyl-1,4-benzodioxine

1. Catalyst Preparation (In situ):

-

In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and (R,R)-BIDIME-dimer (0.011 mmol, 2.2 mol%) to a Schlenk flask or autoclave vessel equipped with a magnetic stir bar.

-

Add anhydrous, degassed methanol (2.5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst. The solution should become homogeneous.

2. Hydrogenation Reaction:

-

To the catalyst solution, add the 2-phenyl-1,4-benzodioxine substrate (0.5 mmol).

-

Seal the reaction vessel securely.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 16 hours).

3. Work-up and Isolation:

-

Carefully vent the hydrogen gas from the reaction vessel.

-

Purge the vessel with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1,4-benzodioxane.

4. Analysis:

-

Determine the yield of the isolated product.

-

Determine the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Self-Validation and Trustworthiness:

This protocol is designed to be self-validating. The high enantioselectivities reported are a direct consequence of the specific combination of the iridium precursor and the chiral BIDIME-dimer ligand. Any significant deviation from the expected high e.r. would indicate a potential issue with the quality of the reagents, the solvent, or the reaction setup (e.g., presence of oxygen or moisture). The reproducibility of these high enantiomeric ratios across different substrates serves as a strong validation of the method's robustness.

Conclusion

The use of 1,4-benzodioxin-derived scaffolds in enantioselective catalysis, particularly through the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, represents a powerful and reliable method for the synthesis of valuable chiral building blocks. The iridium-based catalytic system described herein offers high yields and exceptional levels of enantioselectivity, driven by a well-defined chiral environment provided by the BIDIME-dimer ligand. By following the detailed protocols and understanding the underlying mechanistic principles, researchers and drug development professionals can confidently apply this methodology to accelerate their synthetic programs and access novel, enantiomerically pure 1,4-benzodioxane derivatives.

References

-

Chong, E., Qu, B., Zhang, Y., Cannone, Z. P., Leung, J. C., Tcyrulnikov, S., ... & Senanayake, C. H. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339–4345. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,4-Benzodioxin-2-ol Stability & Purification

Case ID: BZX-OH-STAB-001 Topic: Troubleshooting degradation during isolation and chromatography Status: Active Guide Applicable Compounds: 1,4-Benzodioxin-2-ol (Hemiacetal), 2-hydroxy-1,4-benzodioxane, and related cyclic hemiacetals.

Executive Summary

Users frequently report yield loss, "vanishing" spots on TLC, or the appearance of olefinic impurities during the purification of 1,4-Benzodioxin-2-ol . This molecule is a cyclic hemiacetal . It exists in a delicate equilibrium with its open-chain aldehyde form and is prone to acid-catalyzed dehydration to form 1,4-benzodioxin (an enol ether).

Standard silica gel chromatography is acidic (pH ~4-5), which catalyzes this dehydration, effectively destroying the product on the column. Successful isolation requires neutralizing the stationary phase and minimizing thermal stress.

Module 1: The Chemistry of Instability

Why is my compound decomposing?

The instability is not random; it is mechanistic. 1,4-Benzodioxin-2-ol is a "masked" aldehyde. Under acidic conditions (even weak Lewis acids like untreated silica), the hydroxyl group is protonated, leading to the elimination of water and the formation of the resonance-stabilized enol ether (1,4-benzodioxin).

Degradation Pathway (Mechanism)

Figure 1: Acid-catalyzed dehydration pathway. The acidic surface of silica gel drives the reaction toward the stable aromatic enol ether (Red), causing mass loss of the desired alcohol (Blue).

Module 2: Purification Protocols

How do I purify it without decomposition?

Do NOT use standard Silica Gel. You must use a buffered stationary phase.

Protocol A: Triethylamine (Et3N) Deactivated Silica

This is the gold standard for acid-sensitive hemiacetals. The amine neutralizes the acidic silanol (Si-OH) sites.

-

Preparation of Slurry:

-

Calculate the required amount of silica gel (usually 20-50x weight of crude).

-

Prepare the mobile phase (e.g., Hexanes/EtOAc) containing 1% Triethylamine (v/v) .[1]

-

Slurry the silica in this basic mobile phase. Let it sit for 5-10 minutes.

-

-

Packing:

-

Pour the slurry into the column. Flush with 2 column volumes of the 1% Et3N eluent.

-

Check: The eluate pH should be basic (check with pH paper).

-

-

Loading:

-

Dissolve your crude material in a minimal amount of mobile phase (containing 1% Et3N).

-

CRITICAL: Do not use Chloroform (CHCl3) or Dichloromethane (DCM) for loading unless they are freshly distilled from base; they often contain traces of HCl.

-

-

Elution:

-

Run the column using the mobile phase + 1% Et3N.[2]

-

Collect fractions and evaporate immediately at low temperature (<30°C).

-

Protocol B: Neutral Alumina (Alternative)

If Et3N is incompatible with other functional groups in your molecule:

-

Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

-

Note: Alumina is less resolving than silica. You may need a longer column or a slower gradient.

Module 3: Workup & Isolation Troubleshooting

I purified it, but it degraded on the rotovap.

Thermal stress accelerates the elimination reaction.

| Issue | Cause | Solution |

| Oil turns dark/solidifies | Polymerization of the aldehyde form. | Keep Cold: Never heat the water bath above 30°C. Use a high-vacuum pump rather than heat to remove solvent. |

| NMR shows "double" peaks | Tautomerization (Aldehyde vs. Hemiacetal). | Solvent Switch: Avoid CDCl3 (acidic). Use DMSO-d6 or Acetone-d6 to stabilize the hemiacetal form. |

| Product smells "sweet/aromatic" | Conversion to 1,4-benzodioxin (Enol ether). | Buffer Workup: Wash organic layers with saturated NaHCO3 before drying. Add a trace of solid K2CO3 to the flask during concentration. |

Decision Tree: Isolation Strategy

Figure 2: Workflow for selecting the correct isolation method based on impurity profile.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store 1,4-Benzodioxin-2-ol in solution? A: Only in non-acidic solvents. Solutions in CDCl3 will degrade within hours due to the formation of DCl (deuterium chloride) upon exposure to light/air. Store the neat solid under Argon at -20°C. If solution storage is necessary, use Benzene-d6 or add a few grains of activated basic alumina to the vial.

Q: My NMR spectrum in CDCl3 looks messy. Is it impure? A: Not necessarily. Hemiacetals often equilibrate with the open aldehyde form, resulting in broad peaks or minor conformers.

-

Test: Run the NMR in DMSO-d6 . DMSO forms strong hydrogen bonds with the hydroxyl group, often "locking" the molecule in the hemiacetal form and sharpening the spectrum.

Q: Why did my yield drop after drying on the high-vac? A: Sublimation or Dehydration.

-

Sublimation: 1,4-Benzodioxin-2-ol has a relatively high vapor pressure. Do not leave on high vacuum (<0.1 mbar) for extended periods.

-

Dehydration: If the flask was warm, you likely dehydrated it to the enol ether, which is more volatile and may have been pumped off.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for purifying acid-sensitive acetals and enol ethers).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Mechanisms of acetal/hemiacetal sensitivity to silica).

-

Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.

Sources

Minimizing side reactions in 1,4-Benzodioxin-2-ol cyclization

Welcome to the technical support center for the synthesis of 1,4-Benzodioxin-2-ol and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical solutions for minimizing side reactions during the critical cyclization step. This guide is structured to address the most common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a detailed protocol for resolution.

Q1: My reaction is yielding very little of the desired 1,4-Benzodioxin-2-ol, and my crude NMR shows a complex mixture with a significant amount of baseline material on the TLC plate. What is the likely cause?

A1: Diagnosis & Causality

This is a classic symptom of catechol polymerization . Catechol is highly susceptible to oxidation, especially under the basic conditions required for the cyclization reaction. In the presence of a base and trace amounts of oxygen, catechol can be oxidized to a semiquinone radical, which then initiates a polymerization cascade, leading to a complex, often colored, mixture of oligomeric or polymeric materials.[1][2] These materials are typically intractable and account for the baseline streaking on TLC and the low yield of your target molecule.

dot

Caption: Base-catalyzed oxidative polymerization of catechol.

Troubleshooting Protocol: Minimizing Catechol Polymerization

-

Deoxygenate Your Solvent: Before starting the reaction, thoroughly degas the solvent you plan to use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.

-

Maintain an Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow the apparatus to cool to room temperature under a positive pressure of inert gas. Maintain this inert atmosphere throughout the entire reaction, including during reagent addition and sampling.

-

Controlled Reagent Addition:

-

Dissolve the catechol in the degassed solvent first.

-

Add the base (see Table 1 for guidance) and stir for a short period to form the catecholate anion.

-

Add the electrophile (e.g., epichlorohydrin, glycidyl tosylate) dropwise via a syringe pump over an extended period (e.g., 1-2 hours). This slow addition keeps the concentration of the reactive electrophile low, favoring the desired intramolecular cyclization over intermolecular polymerization.

-

-

Temperature Management: The oxidation of catechol can be accelerated by heat.[1] If the reaction is exothermic, use an ice bath to maintain a consistent temperature, especially during the addition of the base and electrophile.

Q2: I've successfully formed a product, but I'm getting a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?

A2: Diagnosis & Causality

The formation of regioisomers is a common challenge when using an unsymmetrical electrophile like glycidol or epichlorohydrin. The catecholate anion can attack either the more substituted (C2) or the less substituted (C3) carbon of the epoxide. While attack at the sterically less hindered C3 position is generally favored to form the desired 1,4-Benzodioxin-2-ol precursor, the reaction conditions can significantly influence this outcome.[3][4] The choice of solvent and the nature of the cation associated with the base can alter the transition state energies for the two possible pathways, leading to a loss of selectivity.[5]

dot

Caption: Competing pathways leading to regioisomers.

Troubleshooting Protocol: Enhancing Regioselectivity

-

Solvent Optimization: The polarity of the solvent can play a crucial role.[5] Aprotic polar solvents like DMF or DMSO often provide good results. It is advisable to screen a few different solvents. Start with the conditions reported in a reliable literature procedure for a similar substrate.

-

Choice of Electrophile: While epichlorohydrin is common, consider using a glycidyl derivative with a better leaving group, such as glycidyl tosylate or nosylate. These may react more cleanly and with higher regioselectivity under milder conditions.

-

Base and Cation Effect: The counter-ion of your base matters. Sodium (Na+) and Potassium (K+) bases are most common. Potassium salts are often more soluble and can sometimes lead to "naked" anions with different reactivity profiles. Consider trying both NaOH/KOH and milder carbonate bases like K₂CO₃ or Cs₂CO₃.

Q3: My desired product is contaminated with a significant amount of a higher molecular weight byproduct, which appears to be a dimer of my starting materials. How can this be avoided?

A3: Diagnosis & Causality

This issue arises from a competing intermolecular reaction . Instead of the second hydroxyl group of the catechol attacking the epoxide within the same molecule (intramolecular cyclization), the intermediate attacks another molecule of the electrophile. Alternatively, two catechol molecules can be bridged by one dielectrophile molecule. These intermolecular pathways are favored when the concentration of the reactants is high.

Troubleshooting Protocol: Favoring Intramolecular Cyclization

-

High-Dilution Conditions: The most effective way to favor intramolecular reactions over intermolecular ones is to use high-dilution conditions. Run the reaction at a lower concentration (e.g., 0.01-0.05 M). While this may increase reaction time and solvent usage, it significantly improves the yield of the desired cyclic product by minimizing the probability of two reactant molecules encountering each other.

-

Slow Addition of Reagents: As mentioned in Q1, using a syringe pump to add one of the reactants (usually the more reactive one or the one that can self-polymerize) over a long period maintains a low instantaneous concentration, further promoting the intramolecular pathway.

Frequently Asked Questions (FAQs)

| Question | Answer |

| What is the optimal base for this cyclization? | There is no single "best" base, as the optimal choice depends on the specific electrophile and solvent. However, a good starting point is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. It is a moderately strong base that is effective at deprotonating catechol without being so aggressive as to cause excessive side reactions. For more stubborn reactions, stronger bases like sodium hydride (NaH) or sodium methoxide (NaOCH₃) can be used, but with greater caution regarding temperature control and inert atmosphere.[6][7] |

| How critical is the reaction temperature? | Very critical. Many side reactions, especially catechol polymerization, are highly temperature-dependent.[8] It is recommended to start the reaction at room temperature or even 0 °C, especially during the initial deprotonation and electrophile addition steps. If the reaction is slow, it can be gently heated, but the temperature should be carefully monitored. A runaway exotherm can lead to complete failure of the reaction. |

| How can I effectively purify the final 1,4-Benzodioxin-2-ol? | Flash column chromatography is the most common and effective method.[9][10] A typical elution system is a gradient of ethyl acetate in hexanes or cyclohexane. Before chromatography, a standard aqueous workup is essential. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or DCM), washing with water to remove the base and salts, and then washing with brine before drying and concentrating. |

| Is it always necessary to run the reaction under an inert atmosphere? | Yes, it is highly recommended. While small-scale reactions may sometimes succeed without it, the risk of oxidative polymerization of catechol is significant.[1] Using an inert atmosphere is a simple precaution that dramatically increases the reproducibility and yield of the reaction by preventing the formation of radical intermediates that lead to unwanted byproducts. |

Data Summary: Impact of Reaction Conditions

The following table summarizes general trends observed for the synthesis of 1,4-benzodioxane derivatives. Optimal conditions should always be determined empirically for your specific substrate.

| Parameter | Condition | Effect on Main Reaction | Potential Side Reactions |

| Base | Weak (e.g., K₂CO₃, Cs₂CO₃) | Slower reaction rates | Lower incidence of polymerization and degradation. |

| Strong (e.g., NaH, KOH, NaOCH₃) | Faster reaction rates | Increased risk of polymerization, elimination, and racemization.[7][11] | |

| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Generally good solubility and reaction rates. | Can influence regioselectivity.[5] Difficult to remove under vacuum. |

| Ethereal (THF, Dioxane) | Moderate rates, easier to remove. | Lower solubility of some salts may slow the reaction. | |

| Temperature | Low (0-25 °C) | Slower reaction, may require longer times. | Minimizes polymerization and exothermic events.[8] |

| High (50-100 °C) | Faster reaction, drives to completion. | Significantly increases the rate of all side reactions. | |

| Concentration | High (>0.5 M) | Faster overall reaction. | Favors intermolecular reactions (dimers, oligomers). |

| Low (<0.1 M) | Slower overall reaction. | Strongly favors desired intramolecular cyclization. |

Experimental Protocol: Reference Synthesis

This is a generalized, robust starting protocol for the synthesis of 1,4-Benzodioxin-2-ol.

dot

Caption: General experimental workflow for synthesis.

Procedure:

-

Preparation: A round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of Argon. Anhydrous DMF (0.1 M relative to catechol) is deoxygenated by bubbling with Argon for 30 minutes.

-

Reagent Addition: Catechol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) are added to the flask. The degassed DMF is added, and the suspension is stirred.

-

Cyclization: Glycidyl tosylate (1.1 eq), dissolved in a small amount of degassed DMF, is added dropwise to the stirring suspension over 2 hours at room temperature using a syringe pump.

-

Reaction: The reaction is stirred at room temperature for 24 hours, with progress monitored by TLC.

-

Workup: The reaction is quenched with water and extracted three times with ethyl acetate. The combined organic layers are washed with water, then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 1,4-Benzodioxin-2-ol.

References

- Rui, L., & Zha, X. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials.

- Aresta, M., Dibenedetto, A., & Nocito, F. (2021).

- Lakey, J. H., & Grassian, V. H. (2022).

- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Wu, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances.

- Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin.

- Palui, G., et al. (2011).

- Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal.

- Patel, R., et al. (2014). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Journal of Saudi Chemical Society.

- Climent, M. J., et al. (2015). Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst for CO2 Cycloaddition Reactions.

- D'Ischia, M., et al. (2019). Simplified possible reaction mechanism for catechol polymerization.

- Lee, S. B., et al. (2015). Method for producing glycidol by successive catalytic reactions.

- Rother, D., et al. (2011).

- Ballard, N., et al. (2021). Fundamental Insights into Free-Radical Polymerization in the Presence of Catechols and Catechol-Functionalized Monomers. Macromolecules.

- Straniero, V., et al. (2022).

- Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products.

- Aouf, C., et al. (2013).

- Quici, S., et al. (2016). Effects of Active-Site Modification and Quaternary Structure on the Regioselectivity of Catechol-O-Methyltransferase. Angewandte Chemie.

- Carnaroglio, D., et al. (2017). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: Experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. ChemSusChem.

- Liu, H., et al. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. European Journal of Medicinal Chemistry.

- Wang, Q., & Sun, C. (2000). A facile total synthesis of 1,4-benzodioxane type neolignans, eusiderin G. Chinese Journal of Organic Chemistry.

- Quici, S., et al. (2016). Effects of Active-Site Modification and Quaternary Structure on the Regioselectivity of Catechol-O-Methyltransferase.

- Ghorai, P. K., et al. (2013). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. Nanoscale.

- Vardanyan, S. O., et al. (2012). Synthesis and Antihypoxic Properties of New 2-(1,4-Benzodioxan-2-yl)-1,3,4-oxadiazole Derivatives. Pharmaceutical Chemistry Journal.

- Frau, D., et al. (2018).

- Quici, S., et al. (2016).

- Su, J., et al. (2018). Enzymatic polymerization of catechol under high-pressure homogenization for the green coloration of textiles. Journal of Cleaner Production.

- Straniero, V., et al. (2018).

- Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products.

- Aresta, M., Dibenedetto, A., & Nocito, F. (2021). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry (RSC Publishing).

- PrepChem. (2017). Synthesis of 2-chloromethyl-1,4-benzodioxan.

- Campiani, G., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.

Sources

- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interfacial Oxidative Oligomerization of Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Active‐Site Modification and Quaternary Structure on the Regioselectivity of Catechol‐O‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Moisture Sensitivity in Handling 1,4-Benzodioxin-2-ol

Welcome to the technical support center for 1,4-Benzodioxin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate. The inherent moisture sensitivity of 1,4-Benzodioxin-2-ol can present challenges in experimental reproducibility and product purity. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively. Our recommendations are grounded in established principles of organic chemistry and best practices for handling sensitive compounds.

Understanding the Challenge: The Role of the Hydroxyl Group

The moisture sensitivity of 1,4-Benzodioxin-2-ol is primarily attributed to the presence of the secondary hydroxyl (-OH) group at the 2-position of the dioxin ring. This functional group can participate in hydrogen bonding, making the compound susceptible to absorbing atmospheric moisture. In the presence of trace amounts of acid or base, this absorbed water can potentially lead to undesired side reactions, such as decomposition or dimerization.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section addresses specific problems you may encounter during your experiments with 1,4-Benzodioxin-2-ol in a question-and-answer format.

Question 1: My reaction yield is consistently lower than expected, and I suspect my starting material is impure. How can I confirm this and what should I do?

Answer:

Low yields are a common consequence of using a starting material that has been compromised by moisture.

Immediate Steps:

-

Analytical Confirmation: The most direct way to assess the purity of your 1,4-Benzodioxin-2-ol is through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect impurities. The presence of broad peaks around the hydroxyl proton signal or the appearance of unexpected signals could indicate the presence of water or degradation products. For reference, the protons of the methylene groups in the 1,4-benzodioxane ring typically appear as multiplets between 4.25 and 4.30 ppm.[1]

-

Infrared (IR) Spectroscopy: A broad O-H stretching band in the region of 3200-3600 cm⁻¹ can indicate the presence of water.

-

-

Drying the Starting Material: If you suspect your 1,4-Benzodioxin-2-ol has been exposed to moisture, you can dry it before use. A common method is to dissolve the compound in a dry, inert solvent and then add a suitable drying agent.

Recommended Protocol for Drying 1,4-Benzodioxin-2-ol:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the 1,4-Benzodioxin-2-ol in a minimal amount of anhydrous dichloromethane (DCM) or diethyl ether.

-

Add a suitable drying agent (see table below for options).

-

Stir the mixture for 15-30 minutes.

-

Filter off the drying agent under an inert atmosphere.

-

Remove the solvent under reduced pressure to obtain the dry compound.

Table 1: Common Drying Agents for Organic Solvents [2]

| Drying Agent | Capacity | Speed | Suitability for 1,4-Benzodioxin-2-ol |

| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Good general-purpose drying agent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Medium | Fast | Effective, but slightly acidic. Use with caution if your compound is acid-sensitive. |

| Molecular Sieves (3Å or 4Å) | High | Fast | Excellent for achieving very low water content. |

Question 2: I observe a color change in my 1,4-Benzodioxin-2-ol upon storage. What does this indicate and how can I prevent it?

Answer:

A color change, often to a yellowish or brownish hue, is a visual indicator of potential decomposition. This can be triggered by exposure to air (oxidation) and/or moisture.

Preventative Measures:

-

Inert Atmosphere Storage: The most critical step is to store 1,4-Benzodioxin-2-ol under an inert atmosphere such as argon or nitrogen. This minimizes contact with both oxygen and atmospheric moisture.

-

Appropriate Containers: Use a tightly sealed container, preferably made of amber glass to protect against light, which can also catalyze degradation.

-

Temperature Control: Store the compound in a cool, dry place. A refrigerator or freezer is often suitable, but ensure the container is well-sealed to prevent condensation upon removal.

Question 3: My reaction is not proceeding to completion, and I suspect the solvent is the issue. How can I ensure my solvents are dry enough?

Answer:

Even trace amounts of water in your reaction solvent can inhibit reactions involving sensitive reagents.

Solvent Drying Protocol:

-

Choose the Right Drying Agent: The choice of drying agent depends on the solvent and the required level of dryness. For many common organic solvents, activated molecular sieves are an excellent choice.

-

Drying Procedure:

-

Add freshly activated molecular sieves (typically 3Å or 4Å) to your solvent in a sealed container.

-

Allow the solvent to stand over the sieves for at least 24 hours before use.

-

For particularly sensitive reactions, consider distilling the solvent from a suitable drying agent immediately before use.

-

dot

Caption: Workflow for drying reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle 1,4-Benzodioxin-2-ol in the laboratory?

A1: The best practice is to handle it in an inert atmosphere environment, such as a glovebox or using a Schlenk line. This will protect it from both atmospheric moisture and oxygen. If these are not available, work quickly and efficiently, and keep containers tightly sealed when not in use.

dot

Caption: Recommended handling workflows for 1,4-Benzodioxin-2-ol.

Q2: Can I use a rotary evaporator to remove solvents from a solution of 1,4-Benzodioxin-2-ol?

A2: Yes, but with precautions. Ensure your rotary evaporator system is free of leaks to avoid introducing air and moisture. It is also advisable to backfill the system with an inert gas after the solvent has been removed.

Q3: What are the typical storage conditions for 1,4-Benzodioxin-2-ol?

A3: Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A freezer at -20°C is a suitable option for long-term storage.

Q4: How do I safely dispose of waste containing 1,4-Benzodioxin-2-ol?

A4: Dispose of waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

References

-

Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

-

de Boer, J., & de Lezenne Coulander, P. A. (1976). Analysis of the 1,4-benzodiazepines by methods based on hydrolysis. Pharmaceutisch Weekblad, 111(46), 1105-1116. [Link]

-

Festa, C., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1873. [Link]

-

Gazzola, S., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(8), 1053-1064. [Link]

-

Armano, E., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(1), M1873. [Link]

-

Armano, E., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

-

Singh, H., & Kumar, S. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2), 120-133. [Link]

-

Cheméo. (n.d.). 1,4-Benzodioxin-2-methanol, 2,3-dihydro-. Retrieved February 5, 2026, from [Link]

-

LibreTexts. (2023). 3.2: Drying Agents. In Chemistry LibreTexts. [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

-

Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Research Group. [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

-

University of Colorado Boulder. (n.d.). Using drying agents. Organic Chemistry at CU Boulder. [Link]

-

Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]

Sources

Purification strategies for crude 1,4-Benzodioxin-2-ol mixtures

Case ID: BZX-OH-PUR-001 Subject: Stabilization and Isolation of Crude 1,4-Benzodioxin-2-ol Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are likely encountering difficulty isolating 1,4-benzodioxin-2-ol (also known as 2-hydroxy-1,4-benzodioxane) due to its inherent chemical duality. It is a cyclic hemiacetal that exists in equilibrium with its ring-opened aldehyde form (2-hydroxyphenoxyacetaldehyde).

More critically, it is prone to rapid acid-catalyzed dehydration to form the thermodynamically stable, conjugated 1,4-benzodioxin.[1] Standard silica gel chromatography (which is slightly acidic, pH ~5) often destroys this molecule, converting your product into the dehydrated alkene or polymerized material before it elutes.[1]

This guide prioritizes non-acidic isolation environments and thermal control to preserve the hemiacetal integrity.

Module 1: Chromatographic Isolation (The "Silica Trap")[1]

User Issue:

"I spot my crude mixture on TLC and see a distinct product spot. When I run the column, the product disappears or co-elutes with a non-polar impurity."

Root Cause Analysis:

Standard silica gel possesses surface silanol groups (Si-OH) that act as weak Brønsted acids. These protons catalyze the elimination of water from the hemiacetal hydroxyl group. The "non-polar impurity" you see is likely 1,4-benzodioxin (the dehydrated product), which lacks the polarity of the hydroxyl group and runs much faster.[1]

Protocol: Triethylamine (TEA) Deactivation

To purify this compound on silica, you must neutralize the active sites.[1]

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane:Ethyl Acetate 4:1).[1]

-

Buffering: Add 1% v/v Triethylamine (TEA) to the mobile phase.

-

Column Pre-treatment (Critical): Flush the packed silica column with 2–3 column volumes of the TEA-doped solvent before loading your sample. This converts acidic Si-OH sites to ammonium salts (Si-O⁻ HNEt₃⁺).

-

Loading: Load your crude sample. (Ensure the sample is not dissolved in an acidic solvent like unneutralized chloroform).

-

Elution: Run the column with the TEA-doped solvent.

-

Post-Column Handling: Evaporate fractions immediately at <40°C . Residual TEA is volatile and will be removed, but prolonged exposure to basic conditions can sometimes induce ring-opening (though less likely than acid dehydration).[1]

Data: Silica Surface pH Impact

| Silica Treatment | Surface pH | Recovery of Hemiacetal | Major Byproduct |

| Untreated | ~4.5 - 5.0 | < 20% | 1,4-Benzodioxin (Dehydrated) |

| 1% TEA Treated | ~7.5 - 8.0 | > 85% | None detected |

| Alumina (Basic) | ~9.0 - 10.0 | ~60% | Ring-opened Aldehyde (Aldol products) |

Module 2: Crystallization & Phase Separation

User Issue:

"My product oils out as a sticky gum during recrystallization attempts, or turns into a brown tar upon heating."

Root Cause Analysis:

-

Thermal Instability: Heating hemiacetals drives the equilibrium toward the aldehyde or the dehydrated alkene (entropy favors water release).

-

Melting Point Depression: Crude hemiacetals are often impure oils. Small amounts of the aldehyde tautomer act as an impurity, preventing the crystal lattice from forming.[1]

Protocol: Cold Precipitation (Anti-Solvent Method)

Avoid traditional "boil and cool" recrystallization. Use a diffusion or displacement method at low temperature.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Diethyl Ether at Room Temperature (RT). Do not heat.

-

Anti-solvent Addition: Slowly add Hexane or Pentane until the solution turns slightly turbid.

-

Seeding: If you have a seed crystal, add it now.[1] If not, scratch the glass interface.[1]

-

Cryo-Crystallization: Place the flask in a freezer at -20°C for 12–24 hours.

-

Filtration: Filter the resulting solids cold. Wash with cold Hexane.

Note: If the product remains an oil, it may be necessary to carry it forward as a crude oil.[1] High-vacuum drying (0.1 mbar) at RT is safe, but avoid oven drying.[1]

Module 3: Mechanistic Visualization

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the "Danger Zone" (Acid/Heat) vs. the "Safe Zone."

Figure 1: Stability pathway of 1,4-Benzodioxin-2-ol.[1][2] Red arrows indicate irreversible degradation pathways triggered by acidic silica or heat.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the purified alcohol? A: Only for short periods. Hemiacetals are dynamic. Store at -20°C under Argon. For long-term storage, we recommend converting it to the acetate derivative (using Acetic Anhydride/Pyridine) or the TBS-ether . These are stable to chromatography and storage.

Q2: Why not use Alumina instead of Silica? A: Neutral Alumina is a viable alternative (Grade III). However, Basic Alumina can sometimes trigger the Cannizzaro reaction or aldol condensations of the ring-opened aldehyde form. TEA-deactivated silica is generally more controlled.

Q3: My NMR shows a small aldehyde peak. Is my product impure? A: Not necessarily. In solvents like DMSO-d6 or CDCl3, you may observe the tautomeric equilibrium. If the integration ratio is constant and no alkene protons (from dehydration) are visible, this is the intrinsic nature of the molecule.[1]

References

-

General Stability of Hemiacetals & Silica Deactivation

-

Synthesis and Handling of Benzodioxane Derivatives

-

Dehydration Mechanisms of Cyclic Ethers/Hemiacetals

-

Context: "Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration."[1][5] Journal of Physics: Condensed Matter (via PubMed).

- Relevance: Provides mechanistic grounding for the acid-catalyzed dehydration of cyclic ether precursors, analogous to the benzodioxin system.

-

Source:[1]

-

-

Triethylamine in Chromatography

Sources

- 1. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatography [chem.rochester.edu]

Technical Support Center: Navigating the Challenges of 1,4-Benzodioxin-2-ol Stability in Acidic Media

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,4-Benzodioxin-2-ol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the decomposition of this compound in acidic environments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and resolve stability issues, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Acid Lability of 1,4-Benzodioxin-2-ol

1,4-Benzodioxin-2-ol and its derivatives are important scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds[1]. However, the presence of the hemiacetal-like moiety within the dioxin ring renders the molecule susceptible to degradation, particularly in acidic media. This instability can lead to inconsistent experimental outcomes, loss of active compound, and the formation of potentially interfering byproducts. Understanding the mechanism of this degradation is the first step toward mitigating it.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,4-Benzodioxin-2-ol decomposition in acidic media?

The primary cause of decomposition is acid-catalyzed hydrolysis. The hemiacetal functional group in the 1,4-benzodioxin-2-ol structure is prone to protonation under acidic conditions. This protonation of the hydroxyl group at the C2 position creates a good leaving group (water), facilitating the opening of the dioxin ring.

Q2: What are the expected degradation products of 1,4-Benzodioxin-2-ol in an acidic solution?

While direct and exhaustive studies on the degradation products of 1,4-Benzodioxin-2-ol are not extensively reported in publicly available literature, based on the principles of acid-catalyzed hydrolysis of similar cyclic ethers and hemiacetals, the primary degradation product is expected to be catechol (1,2-dihydroxybenzene) and a corresponding C2 fragment. The likely mechanism involves the opening of the dioxin ring to form a more stable carbocation intermediate, which is then attacked by water.

Q3: At what pH range does the degradation of 1,4-Benzodioxin-2-ol become significant?

Significant degradation can be expected in acidic conditions, particularly at a pH below 5. The rate of degradation is generally proportional to the concentration of hydronium ions (H₃O⁺). Therefore, even mildly acidic conditions can lead to noticeable decomposition over time, especially at elevated temperatures.

Q4: How can I monitor the degradation of 1,4-Benzodioxin-2-ol in my experiments?

A stability-indicating analytical method is crucial for monitoring the degradation. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective technique. This method should be able to separate the intact 1,4-Benzodioxin-2-ol from its potential degradation products, such as catechol.

Troubleshooting Guide: Resolving Decomposition Issues

This section provides a structured approach to identifying and solving stability problems with 1,4-Benzodioxin-2-ol in your experimental workflow.

Issue 1: Rapid Loss of Starting Material in Acidic Mobile Phase during HPLC Analysis

Symptoms:

-

Decreasing peak area of 1,4-Benzodioxin-2-ol over time during a sequence of injections.

-

Appearance of new, more polar peaks in the chromatogram.

-

Poor reproducibility of quantitative results.

Root Cause Analysis: The acidic mobile phase is likely causing on-column or in-vial degradation of the analyte. Many standard RP-HPLC mobile phases contain acidic modifiers like formic acid or trifluoroacetic acid to improve peak shape, which can be detrimental to acid-labile compounds.

Solutions:

-

Workflow Diagram for Method Optimization:

Caption: Troubleshooting workflow for HPLC analysis.

-

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM ammonium acetate or ammonium formate buffer and adjust the pH to a less acidic range (e.g., pH 5.0-6.5) where the compound shows better stability.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: Develop a gradient method to ensure separation of the parent compound from potential polar degradants. For example:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Detection: Use a UV detector at a wavelength where 1,4-Benzodioxin-2-ol and potential degradation products (like catechol) have significant absorbance (e.g., 270-280 nm).

-

Forced Degradation Study: To confirm the stability-indicating nature of the method, perform a forced degradation study.[2]

-

Acidic Condition: Treat a solution of 1,4-Benzodioxin-2-ol with a mild acid (e.g., 0.01 M HCl) at room temperature for a defined period.

-

Analysis: Inject the stressed sample into the HPLC system to demonstrate that the degradation products are well-separated from the parent peak.

-

-

Issue 2: Degradation of 1,4-Benzodioxin-2-ol During Formulation or in Aqueous Solutions for Biological Assays

Symptoms:

-

Loss of potency or inconsistent results in biological assays.

-

Visible changes in the solution (e.g., color change).

-

Analytical confirmation of decreased concentration of the active compound.

Root Cause Analysis: The aqueous formulation or assay buffer is at a pH that promotes the hydrolysis of 1,4-Benzodioxin-2-ol.

Solutions:

-

Strategy Selection Flowchart:

Caption: Strategies to enhance formulation stability.

-

Protocol 2: Formulation Strategies for Stabilization

-

pH Control with Buffering Agents:

-

Formulate your solution using a buffer system that maintains the pH in a range where 1,4-Benzodioxin-2-ol is more stable (ideally pH > 6.5). Phosphate or citrate buffers are common choices.[3]

-

Procedure: Prepare a stock solution of the buffer at the desired pH. Dissolve the 1,4-Benzodioxin-2-ol in a small amount of a co-solvent (if necessary for solubility) and then dilute with the buffer to the final concentration.

-

-

Use of Antioxidants:

-

Phenolic compounds can be susceptible to oxidation, which may be initiated or accelerated in certain conditions. The addition of antioxidants like ascorbic acid can help protect the compound.[4]

-

Procedure: Add a small amount of a stock solution of ascorbic acid to your formulation to achieve a final concentration that is effective (e.g., 0.01-0.1% w/v). The optimal concentration should be determined experimentally.

-

-

Complexation with Cyclodextrins:

-

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, protecting them from the surrounding environment and improving their stability.[4]

-

Procedure: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). Add the 1,4-Benzodioxin-2-ol to this solution and stir or sonicate until a clear solution is obtained, indicating the formation of the inclusion complex.

-

-

Data Summary

Table 1: Potential Degradation Products of 1,4-Benzodioxin-2-ol in Acidic Media

| Compound Name | Structure | Expected Chromatographic Behavior | Potential for UV Detection |

| 1,4-Benzodioxin-2-ol | C₈H₈O₃ | Parent Peak | Yes |

| Catechol | C₆H₆O₂ | More polar, earlier eluting than parent | Yes |

| Other C2 Fragments | (e.g., Glycolaldehyde) | Very polar, may not be retained on RP column | Poor UV absorbance |

Note: The formation of catechol is a hypothesized degradation pathway based on chemical principles. Experimental confirmation using techniques like LC-MS/MS and NMR is recommended for definitive identification.[5][6]

Conclusion

The acid-labile nature of 1,4-Benzodioxin-2-ol presents a significant challenge in its handling and analysis. By understanding the underlying degradation mechanism and implementing the appropriate analytical and formulation strategies outlined in this guide, researchers can significantly improve the stability and reliability of their work with this important class of compounds. Proactive measures, such as the development of a stability-indicating HPLC method and the careful control of pH in all experimental solutions, are paramount to success.

References

-

Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. (n.d.). Bentham Science. Retrieved from [Link]

- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023).

-

Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. (n.d.). RSC Publishing. Retrieved from [Link]

-

Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (n.d.). ResearchGate. Retrieved from [Link]

- Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research.

- Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2023). Journal for ReAttach Therapy and Developmental Diversities, 6(10s), 1743-1752.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. (n.d.).

- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC.

- Pan, J., Gong, X., & Qu, H. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PloS one, 11(10), e0164421.

- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). Journal of Biomolecular Structure & Dynamics, 1-13.

- Phenolic acids: Natural versatile molecules with promising therapeutic applic

-

Effect of different solvents and buffers on proanthocyanidins yield... (n.d.). ResearchGate. Retrieved from [Link]

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). NIH.

-

(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. (n.d.). ResearchGate. Retrieved from [Link]

- Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2024).

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).

- Preparation, Structural Characterization, and Synergistic Hypoglycemic Effect of Jujube Polysaccharide–Polyphenol Complex. (n.d.). MDPI.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. (n.d.).

- Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. (n.d.). PubMed.

- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- RP-HPLC stability indicating method development for the estimation of drug marketed formul

- Understanding the Key Roles of pH Buffer in Accelerating Lignin Degrad

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 6. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Interpreting H-NMR Spectra of 1,4-Benzodioxin-2-ol: A Dynamic Equilibrium Guide

Part 1: Executive Summary & Structural Dynamics

The Core Challenge: Interpreting the H-NMR spectrum of 1,4-Benzodioxin-2-ol (more accurately described in solution as 2-hydroxy-2,3-dihydro-1,4-benzodioxin ) is not a static exercise. Unlike stable scaffolds, this compound exists as a hemiacetal , placing it in a dynamic equilibrium with its open-chain aldehyde tautomer and its dehydration products.

Researchers often misidentify "impurities" in their spectra which are actually intrinsic tautomers. This guide provides the framework to distinguish the Hemiacetal (Target) from its Aldehyde Tautomer , Lactone Oxidation Product , and Parent Scaffold .

The Structural Equilibrium (DOT Visualization)

The following diagram illustrates the dynamic relationship between the observable species in your NMR tube.

Figure 1: The dynamic equilibrium of 1,4-Benzodioxin-2-ol. In polar aprotic solvents (DMSO-d6), the Hemiacetal is favored. In protic solvents, ring opening accelerates.

Part 2: Experimental Protocol for Spectral Fidelity

To obtain a clean, interpretable spectrum, you must control the equilibrium. Standard CDCl3 often contains trace acid (DCl), which catalyzes dehydration or acetalization, leading to a "messy" spectrum.

Recommended Protocol

-

Solvent Selection: DMSO-d6 is the gold standard.

-

Why: It forms strong hydrogen bonds with the hydroxyl group, slowing the proton exchange rate. This allows you to see the O-H proton as a distinct doublet (coupling to H-2) rather than a broad singlet. It also shifts the equilibrium heavily toward the cyclic hemiacetal form.

-

-

Sample Concentration: Keep it dilute (~5-10 mg in 0.6 mL).

-

Why: High concentrations favor dimerization (acetal formation between two hemiacetal molecules).

-

-

Temperature: Run at 298 K (25°C) .

-

Why: Elevated temperatures accelerate the ring-chain tautomerism, causing peak broadening (coalescence) of the H-2 and H-3 protons.

-

Part 3: Spectral Analysis & Assignments[1]

The table below compares the target Hemiacetal with its most common "look-alikes."

Comparative Chemical Shift Table (DMSO-d6)

| Position | Hemiacetal (Target) | Lactone (Oxidation) | Parent (Reduction) | Aldehyde (Tautomer) |

| Structure | 2-hydroxy-1,4-benzodioxane | 1,4-benzodioxin-2-one | 1,4-benzodioxane | 2-(2-hydroxyphenoxy)acetaldehyde |

| H-2 (Anomeric) | 5.3 – 5.6 ppm (d/m) | N/A (Carbonyl) | 4.1 – 4.3 ppm (s/m) | 9.6 – 9.8 ppm (t, CHO ) |

| H-3 (CH₂) | 4.0 – 4.3 ppm (m) | 4.8 – 4.9 ppm (s) | 4.1 – 4.3 ppm (s/m) | 4.6 – 4.8 ppm (d, α-CH₂) |

| Aromatic (Ar-H) | 6.8 – 6.9 ppm (m) | 7.0 – 7.1 ppm (m) | 6.8 – 6.9 ppm (m) | 6.8 – 7.0 ppm (m) |

| -OH | 6.5 – 7.0 ppm (d) | N/A | N/A | ~9.0 - 10.0 ppm (Phenolic OH) |

Detailed Assignments for the Hemiacetal Form

1. The Anomeric Proton (H-2)

-

Shift: 5.30 – 5.60 ppm.

-

Multiplicity:

-

In DMSO-d6: Typically a doublet of doublets (dd) or a pseudo-triplet. It couples to the adjacent CH₂ protons (H-3a, H-3b) and the OH proton.

-

In CDCl3: Often appears as a broad singlet or broadened triplet because the OH exchange is fast, decoupling it from H-2.

-

-

Interpretation: This is your diagnostic peak. If this shifts upfield to ~4.2 ppm, you have reduced it to the parent benzodioxane. If it disappears and a singlet appears at 4.8 ppm, you have the lactone.

2. The Methylene Protons (H-3)

-

Shift: 4.00 – 4.30 ppm.

-

Multiplicity: Multiplet (ABX system) .

-

Causality: The chiral center at C-2 makes the two protons at C-3 diastereotopic . They are magnetically non-equivalent. You will see a complex splitting pattern (roofing effect) rather than a clean doublet.

3. The Hydroxyl Proton (-OH)

-

Shift: 6.50 – 7.00 ppm (highly concentration/temperature dependent).

-

Validation: Add one drop of D₂O to the NMR tube and shake.

-

Result: This peak will vanish (deuterium exchange). The H-2 peak will simultaneously simplify (e.g., from dd to d). This confirms the Hemiacetal structure.

-

4. The "Ghost" Aldehyde

-

Shift: 9.6 – 9.8 ppm (CHO) and ~4.7 ppm (CH₂).

-

Observation: You may see these as tiny peaks (<5% integration). Do not purify! This is the thermodynamic equilibrium.

Part 4: Logical Troubleshooting Workflow

Use this decision tree to diagnose spectral anomalies.

Figure 2: Diagnostic workflow for identifying sample state.

References

-